molecular formula C11H10O5 B14689534 7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one CAS No. 32590-66-2

7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one

Cat. No.: B14689534
CAS No.: 32590-66-2
M. Wt: 222.19 g/mol
InChI Key: IAPVDHXIJPBSGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic precursors with malonic acid in the presence of a catalyst, followed by cyclization to form the benzopyranone core. The reaction conditions typically include:

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Solvent: Polar solvents like ethanol or methanol.

    Temperature: Reactions are often conducted at elevated temperatures (80-100°C) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using enzymes such as alkaline protease from Bacillus licheniformis. This method offers a greener alternative to traditional chemical synthesis, with the potential for higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzopyranones.

Scientific Research Applications

7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The biological effects of 7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one are attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects. The compound may also induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: Similar structure but lacks the hydroxyl group at position 7.

    5,7-Dimethoxycoumarin: Similar structure but lacks the hydroxyl group at position 7.

    Umbelliferone: Similar structure but lacks the methoxy groups at positions 5 and 8.

Uniqueness

7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to interact with various biological targets .

Properties

CAS No.

32590-66-2

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

7-hydroxy-5,8-dimethoxychromen-2-one

InChI

InChI=1S/C11H10O5/c1-14-8-5-7(12)11(15-2)10-6(8)3-4-9(13)16-10/h3-5,12H,1-2H3

InChI Key

IAPVDHXIJPBSGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=O)OC2=C(C(=C1)O)OC

Origin of Product

United States

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